ETHYL 4-[2-({7-PHENYL-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOATE
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Overview
Description
Ethyl 4-({[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate is a complex organic compound that belongs to the class of pyrrolo[3,2-d]pyrimidine derivatives. . The structure of this compound includes a pyrrolo[3,2-d]pyrimidine core, which is a fused heterocyclic system, and a benzoate ester group, making it a versatile molecule for various chemical reactions and biological activities.
Mechanism of Action
Target of action
Pyrrolo[2,3-d]pyrimidine derivatives, to which this compound belongs, are often studied for their potential as kinase inhibitors . Kinases are proteins that play a key role in cell signaling, growth, and division.
Mode of action
As potential kinase inhibitors, these compounds could work by binding to the kinase’s active site, preventing it from phosphorylating other proteins and thus disrupting the signaling pathways that drive cell division .
Result of action
If this compound acts as a kinase inhibitor, it could potentially slow or stop the growth of cells, which could make it useful in treating diseases characterized by excessive cell growth, such as cancer .
Biochemical Analysis
Biochemical Properties
Compounds of the pyrrolo[3,2-d]pyrimidine class have been shown to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . These compounds interact with various enzymes, proteins, and other biomolecules, but the specific interactions of ETHYL 4-[2-({7-PHENYL-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOATE remain to be determined.
Cellular Effects
Related pyrrolo[3,2-d]pyrimidine compounds have been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been found to act as ATP-competitive inhibitors, with selectivity for inhibition of certain kinases
Temporal Effects in Laboratory Settings
Related compounds have been shown to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-({7-PHENYL-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOATE typically involves multiple steps. One common method starts with the treatment of 6-chloro-7-deazapurine with benzocaine in ethanol under reflux conditions to obtain the intermediate ester, ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate . This intermediate is then further reacted with thiol-containing reagents to introduce the thioacetyl group, followed by coupling with the appropriate amine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
Ethyl 4-({[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Comparison with Similar Compounds
Ethyl 4-({[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate can be compared with other pyrrolo[3,2-d]pyrimidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors but differ in their specific molecular targets and biological activities.
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another kinase inhibitor with a different substitution pattern on the pyrrolo[3,2-d]pyrimidine core.
The uniqueness of ETHYL 4-[2-({7-PHENYL-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOATE lies in its specific thioacetyl and benzoate ester groups, which can influence its binding affinity and selectivity for certain kinases, potentially leading to improved therapeutic effects.
Properties
IUPAC Name |
ethyl 4-[[2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-2-30-23(29)16-8-10-17(11-9-16)27-19(28)13-31-22-21-20(25-14-26-22)18(12-24-21)15-6-4-3-5-7-15/h3-12,14,24H,2,13H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMGIZAIODQDSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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